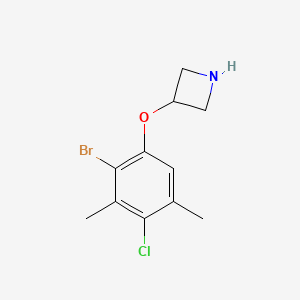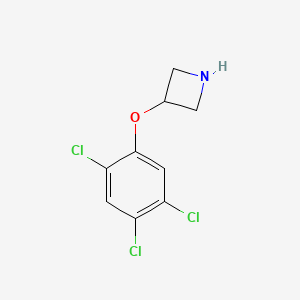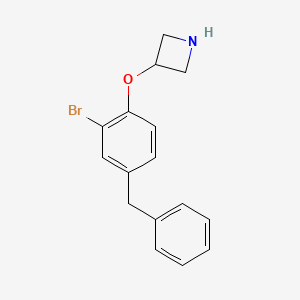![molecular formula C13H20ClNO2 B1441708 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220032-48-3](/img/structure/B1441708.png)
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The linear formula for “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride” is C13H19O2N1 . The CAS Number is 1220178-73-3 . Unfortunately, the specific molecular structure is not provided in the sources.Physical And Chemical Properties Analysis
The physical form of “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride” is solid . The flash point is not applicable .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is a common feature in medicinal chemistry due to its presence in many biologically active molecules . The sp3-hybridization of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through a phenomenon known as "pseudorotation" . This makes it an invaluable scaffold for designing drugs with specific target selectivity.
Pharmacokinetics: ADME/Tox Optimization
Incorporating the pyrrolidine structure into drug candidates can significantly affect their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles . The heteroatomic nature of the pyrrolidine ring can be utilized to modify physicochemical parameters, optimizing the ADME/Tox results for potential pharmaceuticals.
Biological Activity: Steric Factors and SAR
The steric factors introduced by substituents on the pyrrolidine ring can influence biological activity. The structure-activity relationship (SAR) of compounds featuring the pyrrolidine ring is a subject of ongoing research, with different stereoisomers and spatial orientations of substituents leading to varied biological profiles .
Synthetic Chemistry: Ring Construction and Functionalization
The pyrrolidine ring can be constructed from various cyclic or acyclic precursors, and existing pyrrolidine rings can be further functionalized, for example, through proline derivatives . This flexibility in synthesis allows for the creation of a wide array of compounds with diverse properties and applications.
Cancer Research: Apoptosis and Antiproliferative Effects
Pyrrolidine derivatives have shown promise in cancer research. For instance, certain pyrrolidine alkaloids have been found to cause apoptotic cell death in breast cancer cells and exhibit antiproliferative effects in various cancer cell lines .
Neuropharmacology: Seizure Protection
In neuropharmacological studies, pyrrolidine derivatives have demonstrated protective effects in seizure models. Compounds with the pyrrolidine structure have shown favorable protection in seizure tests, indicating potential applications in the treatment of neurological disorders .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(3-methoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-4-2-3-11(7-13)9-16-10-12-5-6-14-8-12;/h2-4,7,12,14H,5-6,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGZOPKOGVZNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
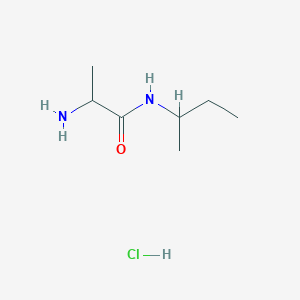
![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)

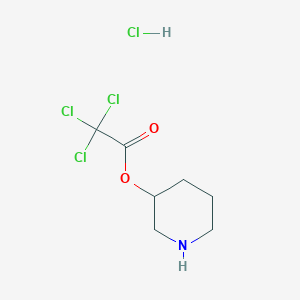
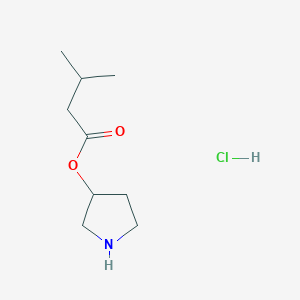

![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)
![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)

